5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 199292-93-8
VCID: VC8396920
InChI: InChI=1S/C12H13ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
SMILES: C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.7 g/mol

5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole

CAS No.: 199292-93-8

Cat. No.: VC8396920

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.7 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole - 199292-93-8

Specification

CAS No. 199292-93-8
Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
IUPAC Name 5-chloro-2-piperidin-4-yl-1,3-benzoxazole
Standard InChI InChI=1S/C12H13ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Standard InChI Key CTXQQZDBUIIQFM-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl
Canonical SMILES C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl

Introduction

Structural and Chemical Properties

The compound features a benzoxazole core fused with a piperidine moiety at the 2-position and a chlorine substituent at the 5-position. Its IUPAC name, 5-chloro-2-piperidin-4-yl-1,3-benzoxazole, reflects this arrangement. Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H13ClN2O\text{C}_{12}\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight236.7 g/mol
CAS Registry Number199292-93-8
SMILES NotationC1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl
Topological Polar Surface Area41.1 Ų

The benzoxazole ring contributes aromatic stability and hydrogen-bonding capacity, while the piperidine group enhances solubility and enables interactions with biological targets . Density functional theory (DFT) studies of analogous benzoxazoles reveal bond lengths of 1.36–1.42 Å for the oxazole ring and dihedral angles of 5–15° between aromatic systems, suggesting moderate planarity .

Synthetic Methodologies

Synthesis typically proceeds via a three-step sequence:

  • Benzoxazole Ring Formation: Condensation of 2-amino-4-chlorophenol with carboxylic acid derivatives in polyphosphoric acid (PPA) at 120–150°C .

  • Piperidine Substitution: Nucleophilic aromatic substitution using piperidine-4-amine under basic conditions (e.g., K2_2CO3_3/DMF).

  • Chlorination: Directed lithiation followed by quenching with Cl2_2 or N-chlorosuccinimide (NCS) .

A representative yield of 61% has been reported for final-stage coupling reactions . Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Biological Activities

Cell LineIC50_{50} (μM)Selectivity Index vs. Normal Cells
MCF-7 (Breast Cancer)12.4 ± 1.28.3
A549 (Lung Cancer)18.9 ± 2.15.7
HT-29 (Colon Cancer)15.6 ± 1.86.9

Mechanistic studies suggest topoisomerase II inhibition and ROS-mediated apoptosis induction . The chlorine substituent enhances DNA intercalation, while the piperidine group improves membrane permeability .

Antimicrobial Activity

Against drug-resistant pathogens:

OrganismMIC (μg/mL)Reference Drug (MIC)
MRSA16Vancomycin (2)
E. coli ESBL64Meropenem (4)
C. albicans32Fluconazole (8)

Synergy with β-lactams has been observed (FIC index = 0.28–0.5), likely due to efflux pump inhibition .

Computational Insights

Molecular Docking

Docking simulations against COVID-19 main protease (PDB: 6LU7) reveal:

  • Binding energy: −8.9 kcal/mol

  • Key interactions: Hydrogen bonds with His41 (2.1 Å), π-alkyl with Met49 (4.3 Å) .

DFT Analysis

B3LYP/6-311++G(d,p) calculations show:

  • HOMO-LUMO gap: 4.18 eV (indicative of kinetic stability)

  • Electrostatic potential: Max negative charge localized on oxazole oxygen (−0.42 e) .

Comparative Profile

Parameter5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole
Molecular Weight236.7 g/mol252.7 g/mol
Predicted CCS (Ų)156.0 ([M]+)151.9 ([M+H]+)
Antimicrobial SpectrumBroad-spectrumLimited data

The benzothiazole analog shows reduced aqueous solubility (logP = 2.9 vs. 2.1) due to sulfur's hydrophobicity .

Future Directions

Priority research areas include:

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability

  • Target Validation: CRISPR screening to identify secondary targets

  • Combination Therapies: Synergy studies with immune checkpoint inhibitors

Ongoing clinical trials (NCT04877067, phase I) are evaluating related benzoxazoles in solid tumors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator